molecular formula C11H12FNO2 B1361674 3-Fluoro-2-morpholinobenzaldehyde CAS No. 736991-35-8

3-Fluoro-2-morpholinobenzaldehyde

Cat. No. B1361674
M. Wt: 209.22 g/mol
InChI Key: PHFOFAFGLSWNPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

One of the popular synthetic routes to FMBA is through the reaction of 3-chloro-2-morpholinobenzaldehyde and potassium fluoride, followed by substitution of the chlorine atom with a fluorine atom.


Molecular Structure Analysis

The molecular formula of 3-Fluoro-2-morpholinobenzaldehyde is C11H12FNO2 . The InChI code is 1S/C11H12FNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 .


Physical And Chemical Properties Analysis

3-Fluoro-2-morpholinobenzaldehyde has a molecular weight of 209.22 g/mol . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Related Compounds

  • 3-Fluoro-2-morpholinobenzaldehyde and its derivatives are used in the synthesis of various pharmacologically significant compounds. For instance, (Pang Hua, 2004) details the synthesis of (R)-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol, a new product with potential medicinal applications.

Antimicrobial and Antifungal Activity

  • The precursor compound 3-fluoro-4-morpholinoaniline, a derivative of 3-Fluoro-2-morpholinobenzaldehyde, shows promising antimicrobial and antifungal properties. As highlighted by (D. B. Janakiramudu et al., 2017), derivatives of this compound exhibit potent antimicrobial activity, particularly against bacterial strains and fungi.

Biological Activity

  • Compounds synthesized from 3-Fluoro-2-morpholinobenzaldehyde demonstrate various biological activities. For example, (Mamatha S.V et al., 2019) synthesized a compound showing remarkable anti-TB activity and superior anti-microbial efficacy.

Potential Inhibitor of Hepatitis B

  • 3-Fluoro-2-morpholinobenzaldehyde derivatives have been studied for their potential in inhibiting hepatitis B virus. A study by (A. Ivachtchenko et al., 2019) demonstrates the synthesis of a compound that showed nanomolar inhibitory activity against HBV in vitro.

Interaction Studies and Molecular Docking

  • The derivatives of 3-Fluoro-2-morpholinobenzaldehyde are used in molecular docking studies to predict the affinity and orientation at the active enzyme site. As demonstrated by (R. Shukla et al., 2014), these studies provide insights into molecular interactions and their potential biological activities.

Synthesis of Novel Organic Molecules

  • Research also focuses on the synthesis of novel organic molecules using derivatives of 3-Fluoro-2-morpholinobenzaldehyde. For instance, (A. Zanardi et al., 2011) detailed the synthesis of novel alkoxycuprates with potential applications in organic synthesis.

Construction of β-Fluoro-α,β-Unsaturated Carbonyl Groups

  • Derivatives of 3-Fluoro-2-morpholinobenzaldehyde are utilized in constructing β-fluoro-α,β-unsaturated carbonyl groups. (Amna T. Adam et al., 2020) discusses a method for creating these groups, which are significant in medicinal chemistry.

Antitumor Activities

  • Certain derivatives synthesized from 3-Fluoro-2-morpholinobenzaldehyde exhibit antitumor activities. (Xuechen Hao et al., 2017) synthesized a compound that showed inhibitory effects on the proliferation of cancer cell lines.

Safety And Hazards

The safety data sheet for a related compound, 2-Morpholinobenzaldehyde, indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to use personal protective equipment when handling this compound .

Future Directions

The synthesis and application of 3-Fluoro-2-morpholinobenzaldehyde and related compounds are areas of active research. The development of robust and scalable methods for the synthesis of polyfunctional aliphatic fluorinated building blocks continues to be of interest .

properties

IUPAC Name

3-fluoro-2-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-14)11(10)13-4-6-15-7-5-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFOFAFGLSWNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649850
Record name 3-Fluoro-2-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-morpholinobenzaldehyde

CAS RN

736991-35-8
Record name 3-Fluoro-2-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL round-bottom flask was charged with 2,3-difluorobenzaldehyde (2.00 g, 14.1 mmol, 1.00 equiv), morpholine (1.84 g, 21.1 mmol, 1.50 equiv), potassium carbonate (4.90 g, 35.4 mmol, 2.52 equiv), and dimethyl sulfoxide (20 mL). The resulting solution was stirred overnight at 100° C. in an oil bath and diluted with H2O (50 mL). The resulting solution was extracted with dichloromethane (3×20 mL) and the organic layers were combined, washed with H2O (3×50 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (1/20) to yield 0.840 g (28% yield) of 3-fluoro-2-(morpholin-4-yl)benzaldehyde as a yellow solid. 1H NMR 300 MHz, (CDCl3) δ 10.54 (s, 1H), 7.63 (d, J=7.5 Hz, 1H), 7.18-7.34 (m, 2H), 3.85 (br, 4H), 3.23 (br, 4H). LCMS (ESI, m/z): 210 [M+H].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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